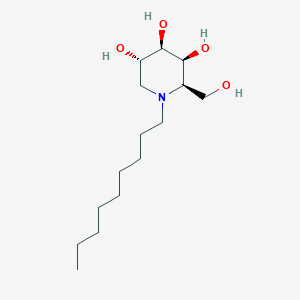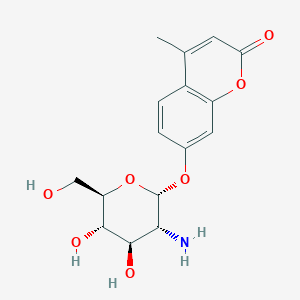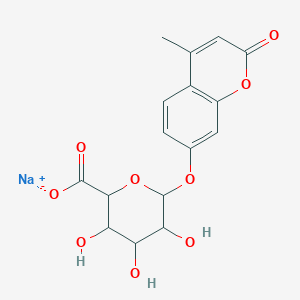
9Z,12E-Tetradecadienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9Z,12E-Tetradecadienal is an organic compound with the molecular formula C₁₄H₂₄O. It is a fatty aldehyde characterized by the presence of two double bonds in the 9th and 12th positions of the carbon chain. This compound is known for its role in the pheromone systems of various insects, particularly moths, where it acts as a sex attractant .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9Z,12E-Tetradecadienal typically involves the use of alkenylation reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of polyunsaturated fatty acids followed by selective oxidation. This method ensures high yield and purity, making it suitable for large-scale applications .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to its corresponding alcohol, 9Z,12E-Tetradecadienol, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: It can participate in nucleophilic substitution reactions, particularly at the aldehyde group, forming various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄ in an alkaline medium or CrO₃ in acidic conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as Grignard reagents (RMgX) in anhydrous conditions.
Major Products:
Oxidation: Tetradecadienoic acid.
Reduction: 9Z,12E-Tetradecadienol.
Substitution: Various substituted alkenes and alcohols depending on the nucleophile used
Scientific Research Applications
9Z,12E-Tetradecadienal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products.
Biology: The compound is studied for its role in insect pheromone systems, aiding in the understanding of insect behavior and communication.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a biomarker for certain diseases.
Mechanism of Action
The mechanism of action of 9Z,12E-Tetradecadienal primarily involves its interaction with olfactory receptors in insects. Upon release, the compound binds to specific receptors on the antennae of male moths, triggering a series of neural responses that lead to attraction. The molecular targets include olfactory receptor neurons (ORNs) and associated signaling pathways that mediate the behavioral response .
Comparison with Similar Compounds
9Z,12E-Tetradecadienyl acetate: Similar in structure but with an acetate group instead of an aldehyde. It is also used as a pheromone in insect communication.
9Z,12E-Tetradecadienol: The alcohol derivative of 9Z,12E-Tetradecadienal, used in similar applications but with different chemical properties.
9Z,12E-Tetradecadienoic acid: The carboxylic acid derivative, formed through oxidation of the aldehyde.
Uniqueness: this compound is unique due to its specific role in the pheromone systems of certain moth species. Its aldehyde functional group allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
(9Z,12E)-tetradeca-9,12-dienal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,5-6,14H,4,7-13H2,1H3/b3-2+,6-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXSPBYEQUMCKE-OHAITUNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC=CCCCCCCCC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C/C=C\CCCCCCCC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B1140000.png)
![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)





![[(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-6-fluoro-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1140012.png)

![6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1140014.png)


